molecular formula C12H19N3O3S2 B7092836 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine

1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine

Cat. No.: B7092836
M. Wt: 317.4 g/mol
InChI Key: XWMBZZXHHWSQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and an azetidine moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfonyl group enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s antimicrobial and antiviral properties make it a potential candidate for developing new drugs.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form stable complexes with metal ions, which can inhibit enzyme activity. The azetidine moiety may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-8-12(19-9(2)13-8)20(16,17)15-5-11(6-15)14-10-3-4-18-7-10/h10-11,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMBZZXHHWSQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)N2CC(C2)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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